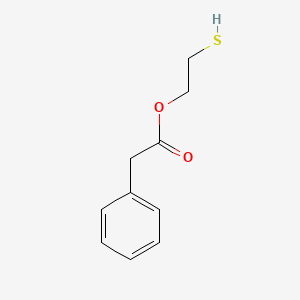![molecular formula C22H15Br2N3 B14614481 3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) CAS No. 57637-74-8](/img/structure/B14614481.png)
3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a pyridine ring linked to two brominated indole units through a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) typically involves the following steps:
Formation of the Indole Units: The indole units can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Formation of the Pyridine-Linked Methylene Bridge: The brominated indole units are then linked to the pyridine ring through a methylene bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) can undergo various chemical reactions, including:
Substitution: The bromine atoms in the indole units can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups such as methoxy or tert-butyl groups .
Wissenschaftliche Forschungsanwendungen
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with microbial enzymes to exert antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[(Pyridin-4-yl)methylene]bis(indole): Similar structure but lacks bromine atoms.
3,3’-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole): Similar structure with chlorine instead of bromine.
3,3’-[(Pyridin-4-yl)methylene]bis(5-fluoro-1H-indole): Similar structure with fluorine instead of bromine.
Uniqueness
The presence of bromine atoms in 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) enhances its reactivity and potential biological activity compared to its chloro or fluoro analogs. Bromine atoms can participate in unique interactions and reactions, making this compound particularly interesting for various applications .
Eigenschaften
CAS-Nummer |
57637-74-8 |
|---|---|
Molekularformel |
C22H15Br2N3 |
Molekulargewicht |
481.2 g/mol |
IUPAC-Name |
5-bromo-3-[(5-bromo-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C22H15Br2N3/c23-14-1-3-20-16(9-14)18(11-26-20)22(13-5-7-25-8-6-13)19-12-27-21-4-2-15(24)10-17(19)21/h1-12,22,26-27H |
InChI-Schlüssel |
KKPDFDOJIICWOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


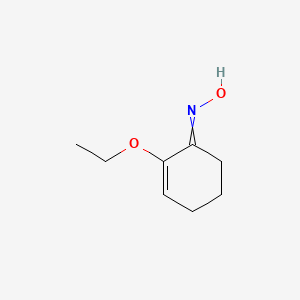
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)

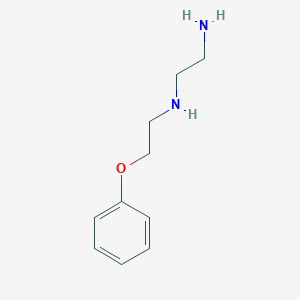
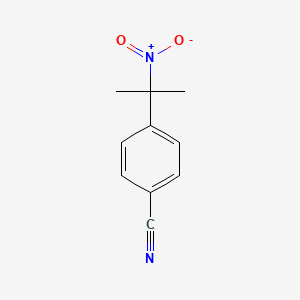
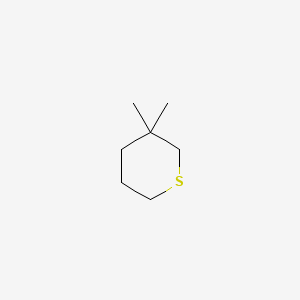
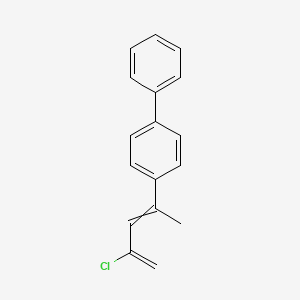

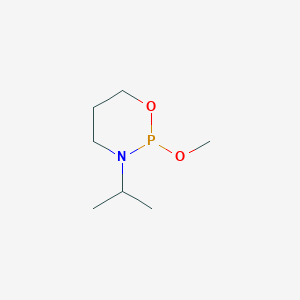
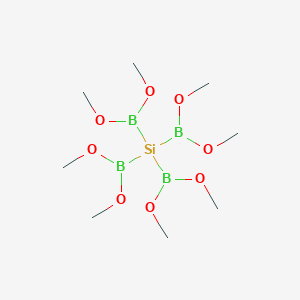
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
